molecular formula C22H17N7O2 B12705483 4,5-Dihydro-5-oxo-1-phenyl-4-((4-(phenylazo)phenyl)azo)-1H-pyrazole-3-carboxamide CAS No. 84753-01-5

4,5-Dihydro-5-oxo-1-phenyl-4-((4-(phenylazo)phenyl)azo)-1H-pyrazole-3-carboxamide

Cat. No.: B12705483
CAS No.: 84753-01-5
M. Wt: 411.4 g/mol
InChI Key: JPOGZXYYWANLQL-UHFFFAOYSA-N
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Description

EINECS 283-847-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4(CH3C(CN)N)2+2H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C}(\text{CN})\text{N})_2 + 2\text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→(CH3​C(CN)N)2​+2H2​O

Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions: The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. The major products formed from this reaction are nitrogen gas and free radicals, which can further react with monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, it is used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. This compound is essential in the synthesis of polymers and copolymers with specific properties.

Biology: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a source of free radicals in experiments investigating oxidative stress and its impact on cellular processes.

Medicine: In medicine, this compound is used in the development of drug delivery systems. Polymers synthesized using 2,2’-azobis(2-methylpropionitrile) can be tailored to release drugs at controlled rates, improving the efficacy and safety of pharmaceutical formulations.

Industry: In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, rubbers, and adhesives. Its ability to initiate polymerization reactions makes it a valuable component in the manufacture of various polymer-based products.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to form free radicals. These free radicals are highly reactive species that can initiate polymerization reactions by reacting with monomers. The molecular targets of these free radicals are typically the double bonds in monomers, leading to the formation of polymer chains. The pathways involved in this process include the initiation, propagation, and termination steps of radical polymerization.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as sources of free radicals, 2,2’-azobis(2-methylpropionitrile) is unique in its thermal stability and decomposition characteristics.

Similar Compounds:
  • Benzoyl peroxide
  • Potassium persulfate
  • Azobisisobutyronitrile (AIBN)

Each of these compounds has its own set of properties and applications, but 2,2’-azobis(2-methylpropionitrile) is particularly valued for its ability to decompose at relatively low temperatures, making it suitable for a wide range of polymerization processes.

Properties

CAS No.

84753-01-5

Molecular Formula

C22H17N7O2

Molecular Weight

411.4 g/mol

IUPAC Name

5-oxo-1-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-4H-pyrazole-3-carboxamide

InChI

InChI=1S/C22H17N7O2/c23-21(30)19-20(22(31)29(28-19)18-9-5-2-6-10-18)27-26-17-13-11-16(12-14-17)25-24-15-7-3-1-4-8-15/h1-14,20H,(H2,23,30)

InChI Key

JPOGZXYYWANLQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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